2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide
Overview
Description
2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers, autoimmune disorders, and inflammatory diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide works by inhibiting several key signaling pathways involved in the growth and survival of cancer cells and immune cells. Specifically, it targets the Bruton's tyrosine kinase (BTK) pathway, which plays a critical role in the development and progression of many cancers and autoimmune disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide effectively inhibits BTK activity in cancer and immune cells, leading to decreased cell proliferation and increased cell death. It also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. However, its efficacy may be limited by the development of resistance in cancer cells and the potential for adverse effects on normal immune function.
Future Directions
There are several potential future directions for the development and use of 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide. These include:
1. Combination therapy: 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide may be used in combination with other drugs to enhance its efficacy and reduce the risk of resistance.
2. Biomarker identification: Biomarkers may be identified to predict response to 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide and monitor treatment efficacy.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide in different types of cancers and autoimmune disorders.
4. Mechanism of resistance: The mechanism of resistance to 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide may be studied to develop strategies to overcome it.
5. Alternative targets: Alternative targets for 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide may be identified to expand its therapeutic potential beyond BTK inhibition.
In conclusion, 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide is a promising small molecule inhibitor that has shown potential for the treatment of various cancers and autoimmune disorders. Further research is needed to fully understand its mechanism of action, efficacy, and safety, as well as to identify biomarkers and alternative targets for its use.
Scientific Research Applications
2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide has been extensively studied for its potential use in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. It has also shown promising results in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
2-methoxy-N-methyl-5-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11-5-4-8-17(10-11)22(19,20)12-6-7-14(21-3)13(9-12)15(18)16-2/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIUSENRJHZFAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.